molecular formula C13H12S B14289056 2-Benzylbenzenethiol CAS No. 120454-34-4

2-Benzylbenzenethiol

Katalognummer: B14289056
CAS-Nummer: 120454-34-4
Molekulargewicht: 200.30 g/mol
InChI-Schlüssel: QTKHXEAIGWJFPO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Benzylbenzenethiol is an organic compound that belongs to the class of aromatic thiols. It consists of a benzene ring substituted with a benzyl group and a thiol group. This compound is known for its distinctive sulfur-containing functional group, which imparts unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 2-Benzylbenzenethiol can be synthesized through various methods. One common approach involves the reaction of benzyl chloride with thiophenol in the presence of a base such as sodium hydroxide. The reaction typically proceeds under reflux conditions, resulting in the formation of this compound.

Industrial Production Methods: In industrial settings, the production of this compound may involve more efficient and scalable processes. These methods often utilize continuous flow reactors and optimized reaction conditions to achieve higher yields and purity.

Analyse Chemischer Reaktionen

Types of Reactions: 2-Benzylbenzenethiol undergoes several types of chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: Reduction reactions can convert the thiol group to a sulfide.

    Substitution: The benzyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

    Substitution: Electrophiles such as bromine or nitric acid can be used for substitution reactions.

Major Products:

    Oxidation: Disulfides or sulfonic acids.

    Reduction: Sulfides.

    Substitution: Various substituted benzyl derivatives.

Wissenschaftliche Forschungsanwendungen

2-Benzylbenzenethiol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Wirkmechanismus

The mechanism of action of 2-Benzylbenzenethiol involves its interaction with various molecular targets. The thiol group can form covalent bonds with electrophilic centers in biological molecules, leading to potential biological effects. Additionally, the aromatic structure allows for interactions with aromatic receptors and enzymes, influencing various biochemical pathways.

Vergleich Mit ähnlichen Verbindungen

    Thiophenol: Similar in structure but lacks the benzyl group.

    Benzylthiol: Similar but lacks the second benzene ring.

    Benzylbenzenesulfonic acid: Contains a sulfonic acid group instead of a thiol group.

Uniqueness: 2-Benzylbenzenethiol is unique due to the presence of both a benzyl group and a thiol group, which imparts distinct chemical reactivity and potential biological activities. This combination of functional groups makes it a valuable compound in various fields of research and industry.

Eigenschaften

CAS-Nummer

120454-34-4

Molekularformel

C13H12S

Molekulargewicht

200.30 g/mol

IUPAC-Name

2-benzylbenzenethiol

InChI

InChI=1S/C13H12S/c14-13-9-5-4-8-12(13)10-11-6-2-1-3-7-11/h1-9,14H,10H2

InChI-Schlüssel

QTKHXEAIGWJFPO-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)CC2=CC=CC=C2S

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.